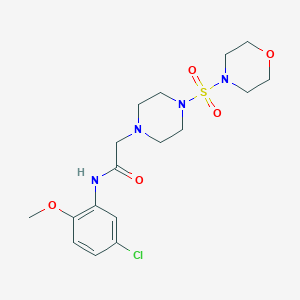

4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Descripción general

Descripción

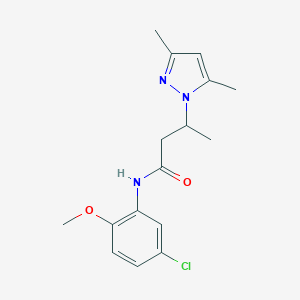

4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of sulfonamides and has a pyridine ring attached to the benzene ring.

Mecanismo De Acción

4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site and blocking its function. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.

Biochemical and Physiological Effects:

4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces tumor size and metastasis. 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide also reduces the expression of hypoxia-inducible factor 1-alpha, a protein that is associated with tumor growth and angiogenesis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in lab experiments is its high potency and specificity for carbonic anhydrase IX. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another area of research is the investigation of the potential use of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the potential use of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide in the treatment of other diseases, such as glaucoma and osteoporosis, is also an area of interest for future research.

Conclusion:

In conclusion, 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a promising compound with potential therapeutic applications in the treatment of cancer. Its ability to inhibit the activity of carbonic anhydrase IX makes it a promising candidate for the development of novel cancer therapies. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.

Métodos De Síntesis

The synthesis of 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide involves the reaction of 4-methoxy-2,3-dimethyl-benzene-sulfonyl chloride with 2-pyridinemethanamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide as a white solid with a yield of approximately 70%.

Aplicaciones Científicas De Investigación

4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 4-Methoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is associated with tumor growth and metastasis.

Propiedades

IUPAC Name |

4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11-12(2)15(8-7-14(11)20-3)21(18,19)17-10-13-6-4-5-9-16-13/h4-9,17H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYSNQFGOMRSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325525 | |

| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

CAS RN |

701288-77-9 | |

| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B500348.png)

![N-(3,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500349.png)

![N-(3,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500350.png)

![N-(3,4-dichlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B500352.png)

![N-(3,4-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B500356.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B500357.png)

![7-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B500359.png)

![3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one](/img/structure/B500365.png)